molecular formula C15H26O2 B12342483 Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester

Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester

Cat. No.: B12342483
M. Wt: 238.37 g/mol
InChI Key: HEFIQLWSSMNWLQ-UHFFFAOYSA-N
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Description

Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester, also known as geranyl isovalerate, is an organic compound with the chemical formula C15H26O2. It is a colorless to pale yellow liquid with a pleasant, fruity aroma reminiscent of apples and pineapples. This compound is naturally found in essential oils such as eucalyptus oil and is commonly used in the fragrance and flavor industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester is primarily synthesized through an esterification reaction. The most common method involves the reaction of geraniol (3,7-dimethyl-2,6-octadien-1-ol) with isovaleric acid (3-methylbutanoic acid) under azeotropic conditions. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux to remove water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the esterification process is scaled up using continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of geraniol and isovaleric acid to the desired ester. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester has several applications in scientific research:

Mechanism of Action

The mechanism by which isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. Additionally, its antimicrobial properties are believed to be due to its ability to disrupt microbial cell membranes .

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

4,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-7-14(13(6)9-8-11(2)3)17-15(16)10-12(4)5/h7-8,12-14H,1,9-10H2,2-6H3

InChI Key

HEFIQLWSSMNWLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC(C=C)C(C)CC=C(C)C

Origin of Product

United States

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